(2,3-Dihydroxy-4-methoxyphenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Desmethyl-5-deshydroxyscleroin is a benzophenone derivative known for its unique chemical structure and properties. It is characterized by the absence of methyl and hydroxyl groups at specific positions on the benzophenone core, which influences its reactivity and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Desmethyl-5-deshydroxyscleroin can be synthesized through partial methylation of 2,3,4-trihydroxybenzophenone. This process involves the use of methyl iodide in the presence of potassium hydroxide in methanol at 100°C for several hours. Alternatively, it can be synthesized using lithium carbonate in N,N-dimethylformamide at 30°C for 15 hours under a nitrogen atmosphere .
Industrial Production Methods
While specific industrial production methods for 3-Desmethyl-5-deshydroxyscleroin are not widely documented, the synthesis typically involves scalable organic synthesis techniques, ensuring high yield and purity. The choice of reagents and conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Desmethyl-5-deshydroxyscleroin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced forms.
Scientific Research Applications
3-Desmethyl-5-deshydroxyscleroin has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Desmethyl-5-deshydroxyscleroin exerts its effects involves interactions with molecular targets and pathways. Its structure allows it to bind to specific enzymes or receptors, modulating their activity. The exact pathways depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trihydroxybenzophenone: The precursor for 3-Desmethyl-5-deshydroxyscleroin, differing by the presence of additional hydroxyl groups.
3,4-Didesmethyl-5-deshydroxy-3’-ethoxyscleroin: Another derivative with variations in the ethoxy group.
Uniqueness
3-Desmethyl-5-deshydroxyscleroin is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications make it a valuable compound for targeted research and applications.
Properties
CAS No. |
35836-41-0 |
---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
(2,3-dihydroxy-4-methoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H12O4/c1-18-11-8-7-10(13(16)14(11)17)12(15)9-5-3-2-4-6-9/h2-8,16-17H,1H3 |
InChI Key |
FUDSTWAOSUDFKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.